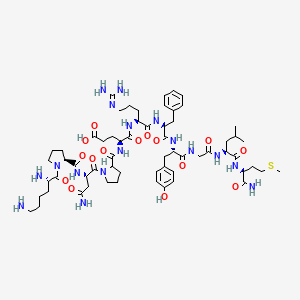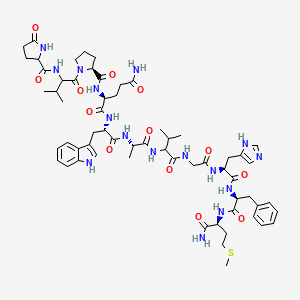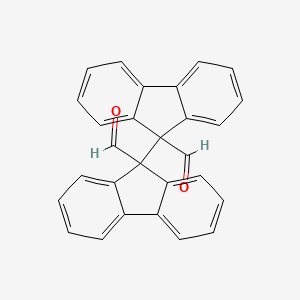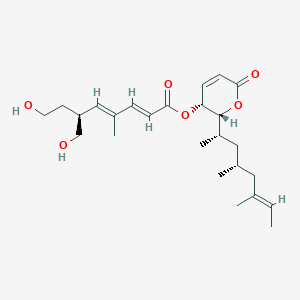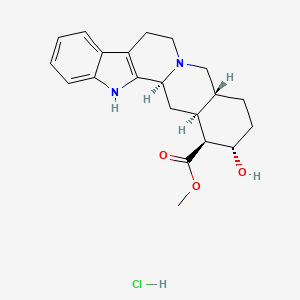
Nilvadipine
Vue d'ensemble
Description
La nilvadipine est un bloqueur des canaux calciques de type dihydropyridine principalement utilisé pour le traitement de l'hypertension artérielle et de l'occlusion cérébrale artérielle majeure chronique . Elle est prescrite en Europe et au Japon depuis les années 1990 et a accumulé un bilan de sécurité solide . La this compound agit en inhibant l'entrée du calcium extracellulaire à travers les pores des membranes myocardiques et vasculaires, ce qui contribue à dilater les artères coronariennes et systémiques, à augmenter l'apport d'oxygène au tissu myocardique et à diminuer la pression artérielle systémique .
Applications De Recherche Scientifique
Mécanisme D'action
Target of Action
Nilvadipine primarily targets the Voltage-dependent L-type calcium channel subunit alpha-1C , Voltage-dependent calcium channel subunit alpha-2/delta-1 , and Voltage-dependent L-type calcium channel subunit beta-2 . These channels are predominantly found in the smooth muscle cells of the vasculature and the cardiac muscle, playing a crucial role in muscle contraction .
Biochemical Pathways
This compound affects the calcium signaling pathway, which plays a crucial role in various cellular functions, including muscle contraction and neurotransmission. By blocking the calcium channels, this compound inhibits the spasm of the coronary artery and dilates the systemic arteries, resulting in an increase of myocardial oxygen supply and a decrease in systemic blood pressure . Additionally, this compound has been found to exhibit potential inhibitor properties for the Aldose Reductase enzyme, which is involved in the polyol pathway .
Pharmacokinetics
This compound is absorbed rapidly and completely, with an absolute bioavailability of about 14-19% due to its high first-pass metabolism . The maximum plasma levels and the extent of bioavailability increase proportionally with the dose . This compound is mainly excreted via the kidney as inactive metabolites .
Analyse Biochimique
Biochemical Properties
Nilvadipine has been shown to interact with spleen tyrosine kinase (SYK), acting as an inhibitor . This interaction plays a crucial role in reducing inflammation, tau hyperphosphorylation, and amyloid production .
Cellular Effects
In a study on a mouse model of repetitive mild TBI, treatment with this compound mitigated the TBI-induced inflammatory response and significantly improved spatial memory . It was also observed that this compound decreased microgliosis .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It inhibits SYK activity, which leads to a reduction in inflammation and tau hyperphosphorylation . Additionally, it has demonstrated anti-inflammatory and anti-tau activity in preclinical studies .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings. In a study on young r-mTBI mice, treatment with this compound mitigated the TBI-induced inflammatory response and significantly improved spatial memory .
Méthodes De Préparation
La préparation de la nilvadipine implique plusieurs étapes :
Cyclisation : L'isopropyl 3-aminocrotonate, le méthyl 4,4-diméthoxyacétylacétate et la m-nitrobenzaldéhyde sont cyclisés sans solvant ou dans un solvant organique pour obtenir un composé intermédiaire.
Hydrolyse : Le composé intermédiaire est dissous dans un solvant organique, et 2 à 6 équivalents d'acide sont ajoutés, suivis d'une agitation pour la réaction d'hydrolyse afin de générer un autre composé intermédiaire.
Réaction avec le chlorhydrate d'hydroxylamine : Ce composé intermédiaire est mis à réagir avec du chlorhydrate d'hydroxylamine et un alcalin dans un solvant organique, suivi d'une agitation et d'une filtration pour obtenir un autre composé intermédiaire.
Déshydratation : Le composé intermédiaire final est déshydraté dans un environnement alcalin pour obtenir de la this compound.
Cette méthode est simple, économique et adaptée à la production industrielle à grande échelle, permettant d'obtenir de la this compound à haute pureté .
Analyse Des Réactions Chimiques
La nilvadipine subit diverses réactions chimiques, notamment :
Oxydation : La this compound peut être oxydée dans des conditions spécifiques, ce qui conduit à la formation de différents produits d'oxydation.
Réduction : Les réactions de réduction peuvent modifier le groupe nitro présent dans la this compound.
Substitution : La this compound peut subir des réactions de substitution, notamment impliquant les groupes esters.
Les réactifs couramment utilisés dans ces réactions comprennent les acides, les bases et les agents réducteurs. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés .
4. Applications de la recherche scientifique
Médecine : Elle est utilisée pour traiter l'hypertension artérielle, l'angine de Prinzmetal et d'autres troubles vasculaires comme le phénomène de Raynaud.
5. Mécanisme d'action
La this compound exerce ses effets en inhibant l'entrée du calcium extracellulaire à travers les pores des membranes myocardiques et vasculaires. Cette inhibition diminue les niveaux de calcium intracellulaire, ce qui inhibe à son tour les processus contractiles des cellules musculaires lisses. Par conséquent, il y a dilatation des artères coronariennes et systémiques, augmentation de l'apport d'oxygène au tissu myocardique, diminution de la résistance périphérique totale, diminution de la pression artérielle systémique et diminution de la post-charge .
Comparaison Avec Des Composés Similaires
La nilvadipine est similaire à d'autres dihydropyridines comme l'amlodipine, la félodipine, l'isradipine et la nicardipine . La this compound possède des propriétés uniques qui la distinguent de ces composés :
Propriétés
IUPAC Name |
3-O-methyl 5-O-propan-2-yl 2-cyano-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O6/c1-10(2)28-19(24)15-11(3)21-14(9-20)17(18(23)27-4)16(15)12-6-5-7-13(8-12)22(25)26/h5-8,10,16,21H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAIIFDPAEUKBEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C#N)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2046624 | |
| Record name | Nilvadipine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Nilvadipine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015657 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Nilvadipine inhibits the influx of extracellular calcium through myocardial and vascular membrane pores by physically plugging the channel. The decrease in intracellular calcium inhibits the contractile processes of smooth muscle cells, causing dilation of the coronary and systemic arteries, increased oxygen delivery to the myocardial tissue, decreased total peripheral resistance, decreased systemic blood pressure, and decreased afterload. | |
| Record name | Nilvadipine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06712 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
75530-68-6 | |
| Record name | Nilvadipine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75530-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nilvadipine [USAN:INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075530686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nilvadipine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06712 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nilvadipine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nilvadipine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NILVADIPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0214FUT37J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Nilvadipine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015657 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Nilvadipine is a dihydropyridine calcium antagonist that exerts its primary effect by blocking L-type calcium channels in vascular muscle cells. [, , , , ] This blockade inhibits calcium influx into the cells, leading to prolonged vascular relaxation and a reduction in blood pressure. [, , , , ]
ANone: this compound demonstrates a higher selectivity for vascular tissue compared to cardiac tissue, surpassing the selectivity of nifedipine, another dihydropyridine calcium antagonist. [, , , ] This enhanced vasoselectivity is reflected in a vascular/cardiac efficacy quotient of 251 for this compound, which is 9–10 times higher than that of nifedipine. [, ]
ANone: At therapeutic doses, this compound does not exhibit negative inotropic, chronotropic, or dromotropic effects, indicating minimal impact on cardiac contractility, heart rate, or electrical conduction, respectively. [, ]
ANone: Studies have investigated the potential anti-atherogenic properties of this compound. [, ] Both in vitro and animal experiments suggest that this compound may have a role in preventing or slowing the progression of atherosclerosis. [, , ]
ANone: The molecular formula of this compound is C20H21N3O6, and its molecular weight is 399.4 g/mol.
ANone: Further research is needed to comprehensively assess the material compatibility and stability of this compound under various conditions and in different formulations.
ANone: Based on the provided research, this compound does not exhibit catalytic properties.
ANone: While the provided research does not delve into specific computational modeling studies of this compound, it highlights the potential for such studies to further explore the drug's interactions with its targets and optimize its therapeutic potential.
ANone: The specific structural features of this compound, such as the dihydropyridine ring and the various substituents, contribute to its high affinity for L-type calcium channels and its overall pharmacological activity. [, , , ]
ANone: The pharmaceutical preparation of this compound as a sustained-release (depot) form helps prevent excessive increases in plasma levels, which in turn minimizes the typical side effects associated with dihydropyridine calcium antagonists. [, , ]
ANone: Specific details regarding SHE regulations and compliance for this compound are not covered in the provided research abstracts.
ANone: this compound is primarily metabolized in the liver and excreted via the kidneys, mainly in the form of inactive metabolites. [, , , ]
ANone: this compound has a relatively long elimination half-life ranging from 15 to 20 hours. [, , , ] This prolonged half-life is attributed to slow redistribution from tissues, allowing for once-daily dosing to achieve 24-hour blood pressure control. [, , , ]
ANone: While bioavailability increases in patients with liver cirrhosis, repeated administration does not lead to drug accumulation. [, ]
ANone: this compound metabolism can be influenced by drugs that induce or inhibit the cytochrome P450 enzyme system. [] Notably, rifampicin significantly reduces the bioavailability of this compound, necessitating caution during co-administration. []
ANone: In vitro studies using isolated blood vessels have demonstrated this compound's ability to inhibit contractions induced by various agents, including potassium chloride, norepinephrine, serotonin, and ergotamine. [, ] These studies highlight its potent vasodilatory effects.
ANone: Several animal models have been employed to investigate the therapeutic potential of this compound. For instance, studies in spontaneously hypertensive rats have shown its efficacy in reducing blood pressure and protecting against stroke-related neurological deficits. [, ] Other animal models have explored its effects on ocular blood flow [], intimal thickening in vascular grafts [], and responses to cerebral ischemia. []
ANone: Numerous clinical trials have investigated the efficacy and safety of this compound in humans. Studies have demonstrated its effectiveness in lowering blood pressure in patients with essential hypertension, both as monotherapy and in combination with other antihypertensive agents. [, , , , , , ] Clinical trials have also explored its potential benefits in other conditions, such as Alzheimer's disease [, ], angina pectoris [], normal-tension glaucoma [, ], and collagen diseases complicated by hypertension. []
ANone: Further research is necessary to comprehensively understand the potential for resistance development to this compound and its relationship to other calcium channel blockers.
ANone: Specific details regarding the toxicology and safety profile of this compound are not included in the provided research abstracts.
ANone: While the provided research does not specifically address drug delivery and targeting strategies for this compound, it emphasizes the drug's ability to penetrate the central nervous system, suggesting potential for applications in neurological disorders. []
ANone: Various analytical methods have been used to quantify this compound concentrations in biological samples. These methods include capillary column gas chromatography with electron capture detection [] and negative-ion chemical ionization mass spectrometry. []
ANone: The provided research abstracts do not provide information on the environmental impact or degradation of this compound.
ANone: Understanding the dissolution rate and solubility of this compound in various media is crucial for optimizing its formulation and ensuring consistent drug release and absorption. []
ANone: Research has investigated the use of solid dispersions with water-insoluble polymers, such as crospovidone, to enhance the dissolution rate of this compound. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


